molecular formula C19H18N4O3.HCl B1150307 AMBMP hydrochloride

AMBMP hydrochloride

Cat. No.: B1150307
M. Wt: 386.84
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AMBMP hydrochloride (2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine hydrochloride) is a small-molecule compound with dual pharmacological activities: Wnt/β-catenin signaling activation and tubulin polymerization inhibition . It has a molecular formula of C₁₉H₁₈N₄O₃·HCl, a molecular weight of 386.84 g/mol, and a CAS number of 2095432-75-8 .

Properties

Molecular Formula

C19H18N4O3.HCl

Molecular Weight

386.84

Synonyms

Alternative Names: BML 284, CID 11210285

Origin of Product

United States

Comparison with Similar Compounds

Key Pharmacological Properties:

  • Wnt Agonist : Activates TCF-dependent transcription with an EC₅₀ of 700 nM, enhancing β-catenin expression and downstream signaling .
  • Tubulin Inhibitor : Disrupts microtubule networks by inhibiting polymerization, as demonstrated in MDA-MB-231 breast cancer cells .
  • Therapeutic Applications: Restores CaMKIIβ signaling in limb-girdle muscular dystrophy R1 (LGMDR1) models, improving muscle oxidative capacity and exercise performance . Suppresses TLR2/4/5-induced inflammatory responses in human monocytes and inhibits breast cancer cell proliferation . Impairs bovine preimplantation embryo development by activating β-catenin-dependent Wnt signaling .

Comparison with Similar Compounds

AMBMP hydrochloride’s dual functionality distinguishes it from other Wnt modulators and cytoskeletal disruptors. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Key Comparative Data

Compound Target/Pathway EC₅₀/IC₅₀ Mechanism of Action Biological Effects Applications References
This compound Wnt/β-catenin, Tubulin EC₅₀ = 700 nM Activates Wnt via β-catenin stabilization; Inhibits tubulin polymerization Muscle repair, embryo inhibition, cancer suppression LGMDR1 therapy, developmental biology
Adavivint (SM-04690) Wnt/β-catenin EC₅₀ = 3 nM Inhibits Wnt via LRP6 binding Osteoarthritis treatment, chondrogenesis Preclinical osteoarthritis models
ARUK3001185 Notum (Wnt antagonist) IC₅₀ = 6.7 nM Inhibits Notum, enhancing Wnt ligand activity Neurodegenerative disease models Alzheimer’s research
Nocodazole Tubulin IC₅₀ = 2.8 μM Promotes microtubule depolymerization Cell cycle arrest, mitotic inhibition Cancer research, cytotoxics
aStAx-35R TFA Nuclear β-catenin N/A Stapled peptide antagonist of β-catenin Wnt-driven cancers Oncology research

Key Findings:

Wnt Pathway Selectivity: AMBMP’s Wnt activation is β-catenin-dependent, contrasting with Adavivint, a potent Wnt inhibitor targeting LRP6 . While AMBMP stabilizes β-catenin (e.g., in muscle cells), ARUK3001185 inhibits Notum, a Wnt deacylase, thereby indirectly enhancing Wnt ligand activity .

Tubulin Inhibition vs. Microtubule Dynamics: AMBMP inhibits tubulin polymerization, distinct from Nocodazole, which promotes depolymerization . This difference impacts mitotic arrest mechanisms: AMBMP disrupts spindle assembly without degrading existing microtubules, whereas Nocodazole collapses microtubule networks .

Dual-Target Effects :

  • Unlike single-target compounds like aStAx-35R TFA (β-catenin antagonist), AMBMP’s dual activity complicates its use in Wnt-focused studies. For example, its inhibition of tubulin in bovine embryos confounds interpretations of Wnt-specific effects .

Therapeutic Specificity :

  • AMBMP’s muscle-specific CaMKIIβ activation (via post-transcriptional mechanisms) is unique among Wnt modulators, enabling targeted therapy for LGMDR1 without affecting AMPK or AKT pathways .

Research Implications and Limitations

  • Off-Target Effects : AMBMP’s tubulin inhibition may contribute to observed embryo toxicity, suggesting caution in developmental studies .
  • Structural Insights: Low structural similarity to classic tubulin inhibitors (e.g., KF 38789) implies a novel binding mechanism .
  • Clinical Potential: Its muscle-specific efficacy supports repurposing for muscular dystrophies, but tubulin-related cytotoxicity requires further optimization .

Q & A

Q. What are the primary biological targets of AMBMP hydrochloride, and how can researchers validate these in cellular assays?

this compound is a dual-function compound: it acts as a Wnt pathway activator and a microtubule polymerization inhibitor . To validate these targets:

  • Wnt activation : Use luciferase reporter assays (e.g., TOPFlash) in Wnt-responsive cell lines (e.g., HEK293T) and compare activity to known Wnt agonists like SB216763 .
  • Microtubule inhibition : Perform immunofluorescence staining of microtubules in treated cells (e.g., HeLa or MDA-MB-231) and quantify polymerization changes relative to nocodazole (a microtubule-depolymerizing control) .
  • Include controls for off-target effects by co-treating with Wnt inhibitors (e.g., IWP-2) or microtubule stabilizers (e.g., paclitaxel) .

Q. How should this compound be prepared for in vitro studies, and what are critical storage considerations?

  • Solubility : this compound is typically dissolved in DMSO (10–50 mM stock solutions) due to its limited aqueous solubility. Verify solubility using dynamic light scattering (DLS) for aggregates .
  • Stability : Store aliquots at -20°C in anhydrous conditions; avoid freeze-thaw cycles to prevent hydrolysis. Validate stability via HPLC or mass spectrometry after prolonged storage .
  • Dosage conversion : Use species-specific Km factors (e.g., mouse: 3, rat: 6) for in vivo studies (Table 1) .
SpeciesWeight (kg)Body Surface Area (m²)Km Factor
Mouse0.020.0073
Rat0.150.0256
Human601.637

Q. What cell lines and assays are most appropriate for studying AMBMP’s anti-proliferative effects?

  • Cell lines : MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) are validated models for proliferation assays .
  • Assays :
  • MTT/WST-1 : Measure metabolic activity after 48–72 hours of treatment. Include a negative control (DMSO) and positive control (e.g., etoposide) .
  • Cell cycle analysis : Use flow cytometry with propidium iodide staining to detect G2/M arrest, a hallmark of microtubule disruption .
  • Colony formation : Assess long-term proliferation inhibition post-treatment .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on AMBMP’s Wnt activation versus microtubule inhibition in mechanistic studies?

AMBMP’s dual activity creates experimental ambiguity. To isolate pathways:

  • Temporal analysis : Treat cells with AMBMP for short (1–6 hr) vs. long (24–48 hr) durations. Microtubule effects (e.g., mitotic arrest) manifest earlier than Wnt-mediated transcriptional changes .
  • Pathway-specific inhibitors : Combine AMBMP with XAV939 (Wnt inhibitor) or paclitaxel (microtubule stabilizer) to dissect contributions to phenotypes like cell migration or apoptosis .
  • Transcriptomic profiling : Compare RNA-seq data from AMBMP-treated cells to pure Wnt agonists (e.g., BML-284) and microtubule disruptors (e.g., vincristine) .

Q. What experimental designs are recommended to assess AMBMP’s impact on embryogenesis and ciliogenesis?

  • Xenopus embryos : Inject AMBMP at blastula stages and monitor cilia formation via acetylated tubulin staining. Compare to nocodazole (microtubule disruption) and lithium chloride (Wnt activation) .
  • 3D cell cultures : Use MDCK cysts to study lumen formation, which depends on both Wnt signaling and microtubule polarity. Quantify cyst orientation and cilia frequency .
  • Live imaging : Track cell migration in zebrafish embryos treated with AMBMP; correlate defects with microtubule dynamics (e.g., EB1-GFP tracking) .

Q. How can researchers address variability in AMBMP’s efficacy across in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure AMBMP’s bioavailability and half-life in plasma via LC-MS. Adjust dosing schedules to maintain effective concentrations .
  • Tissue-specific delivery : Use nanoparticle encapsulation to enhance tumor targeting in xenograft models (e.g., MDA-MB-231 in nude mice) .
  • Microenvironment modulation : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to reduce hepatic metabolism in rodent studies .

Methodological Best Practices

Q. What statistical approaches are critical for analyzing AMBMP’s dose-response data?

  • Non-linear regression : Fit IC₅₀ curves using four-parameter logistic models (e.g., GraphPad Prism). Report Hill slopes to assess cooperativity .
  • Replicate design : Use ≥3 biological replicates with technical triplicates to account for plate-to-plate variability .
  • Outlier handling : Apply Grubbs’ test for outlier exclusion; flag data points exceeding ±2 SD from the mean .

Q. How should researchers validate the specificity of AMBMP’s Wnt activation in transcriptional assays?

  • CRISPR/Cas9 knockout : Generate β-catenin-deficient cell lines (e.g., SW480) and confirm loss of AMBMP-induced Wnt activity .
  • ChIP-qPCR : Check β-catenin recruitment to Wnt target gene promoters (e.g., AXIN2) after treatment .
  • Negative controls : Include cells treated with DMSO and non-canonical Wnt activators (e.g., Wnt5a) to rule out off-target signaling .

Data Reporting and Reproducibility

Q. What metadata should accompany AMBMP-related datasets to ensure reproducibility?

  • Compound details : Batch number, purity (HPLC), storage conditions, and solvent used .
  • Experimental conditions : Cell passage number, serum lot, incubation time, and instrument calibration dates .
  • Raw data : Upload dose-response curves, uncropped Western blots, and microscopy images to repositories like Zenodo or Figshare .

Q. How can researchers mitigate batch-to-batch variability in this compound?

  • Quality control : Require suppliers to provide NMR and HRMS spectra for each batch .
  • In-house validation : Compare new batches to a reference standard using dose-response assays in a validated cell line (e.g., IC₅₀ shift ≤10%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.